Methyl octadec-9-en-13-ynoate

CAS No.: 62204-01-7

Cat. No.: VC19465204

Molecular Formula: C19H32O2

Molecular Weight: 292.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62204-01-7 |

|---|---|

| Molecular Formula | C19H32O2 |

| Molecular Weight | 292.5 g/mol |

| IUPAC Name | methyl octadec-9-en-13-ynoate |

| Standard InChI | InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-5,8-9,12-18H2,1-2H3 |

| Standard InChI Key | UQCWFULIDVXARA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC#CCCC=CCCCCCCCC(=O)OC |

Introduction

Structural and Molecular Characteristics

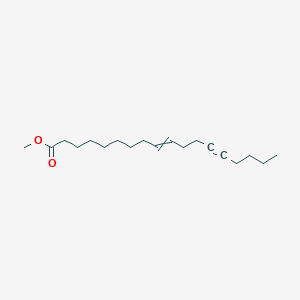

Methyl octadec-9-en-13-ynoate belongs to the class of alkyne-containing fatty acid esters, with the molecular formula and a molecular weight of 292.5 g/mol. Its IUPAC name, methyl octadec-9-en-13-ynoate, reflects the presence of a double bond (Z or E configuration) at carbon 9 and a triple bond at carbon 13. The compound’s structure is represented by the canonical SMILES notation CCCCC#CCCC=CCCCCCCCC(=O)OC, highlighting the ester functional group and conjugated unsaturation.

The conjugated ene-yne system introduces electronic effects that influence intermolecular interactions. For instance, the triple bond increases rigidity in the carbon chain compared to saturated analogs, while the double bond allows for geometric isomerism. These features are critical in determining its behavior in chemical reactions and biological systems.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of methyl octadec-9-en-13-ynoate typically involves esterification of octadec-9-en-13-ynoic acid with methanol under acidic conditions. Sulfuric acid () serves as a catalyst, facilitating protonation of the carboxylic acid to enhance nucleophilic attack by methanol. The reaction is conducted under reflux (60–80°C) to achieve high conversion rates, with yields exceeding 85% after purification via fractional distillation or column chromatography.

Industrial Production

Industrial processes utilize continuous-flow reactors to optimize scalability and efficiency. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 60–80°C | 70–90°C |

| Catalyst Loading | 5% | 3–4% |

| Reaction Time | 6–8 hours | 2–3 hours |

| Yield | 85–90% | 92–95% |

Continuous systems minimize side reactions, such as dehydration of the triple bond, ensuring consistent product quality.

Chemical Reactivity and Functional Transformations

Hydrogenation Reactions

The compound undergoes selective hydrogenation depending on catalyst choice:

-

Double Bond Reduction: Palladium on carbon () selectively hydrogenates the double bond at 1 atm , yielding methyl stearate (octadecanoate).

-

Triple Bond Reduction: Lindlar catalyst () targets the alkyne at elevated temperatures (50°C), producing methyl octadec-9-enoate.

-

Full Saturation: Adams’ catalyst () under high-pressure (3 atm) achieves complete saturation to methyl stearate.

Cycloaddition Reactions

The conjugated ene-yne system participates in Diels-Alder reactions with dienophiles like maleic anhydride. Under solvent-free conditions at 150°C, the reaction proceeds with >95% endo selectivity, forming a cyclohexene ring fused to the ester backbone. This regioselectivity is attributed to secondary orbital interactions between the dienophile and the electron-rich triple bond.

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for synthesizing complex molecules, including prostaglandin analogs and polyunsaturated fatty acid derivatives. Its triple bond enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate heterocyclic compounds.

Biomedical Investigations

Preliminary studies suggest anti-inflammatory activity via inhibition of cyclooxygenase-2 (COX-2), though detailed mechanistic insights remain under investigation. Additionally, its interaction with lipid membranes alters fluidity, potentially influencing drug delivery systems.

Industrial Uses

In materials science, the compound acts as a monomer for producing specialty polymers with tailored thermal stability. Its hydrophobic properties also make it a candidate for surface coatings and lubricants.

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Features | Boiling Point (°C) |

|---|---|---|---|

| Methyl octadec-9-enoate | Double bond at C9 | 310–315 | |

| Methyl octadecynoate | Triple bond at C13 | 305–310 | |

| Methyl stearate | Fully saturated | 298–302 |

The presence of both unsaturations in methyl octadec-9-en-13-ynoate reduces oxidative stability compared to mono-unsaturated analogs but enhances reactivity in cycloadditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume